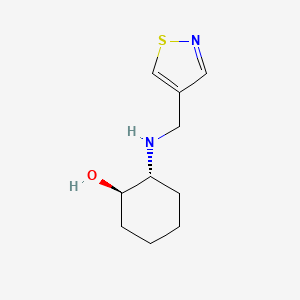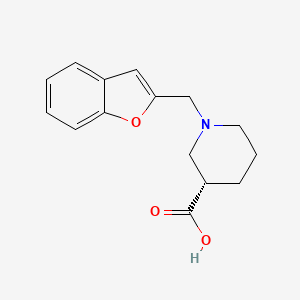
(1R,2R)-2-(1,2-thiazol-4-ylmethylamino)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(1,2-thiazol-4-ylmethylamino)cyclohexan-1-ol, commonly known as THIP, is a selective agonist of the GABAA receptor. It is a compound that has been widely studied for its potential use in treating various neurological disorders.
Mécanisme D'action
THIP acts as a selective agonist of the GABAA receptor, which is a type of receptor that is involved in the regulation of neuronal excitability. When THIP binds to the GABAA receptor, it increases the activity of the receptor, which leads to an increase in the inhibitory effects of GABA. This results in a decrease in neuronal excitability and a reduction in the risk of seizures.
Biochemical and Physiological Effects:
THIP has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to an increase in the inhibitory effects of GABA. This results in a decrease in neuronal excitability and a reduction in the risk of seizures. THIP has also been found to increase the levels of serotonin in the brain, which may contribute to its anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
THIP has a number of advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, which means that there is a lot of information available on its properties and effects. However, there are also some limitations to using THIP in lab experiments. It has a relatively short half-life, which means that its effects may not be long-lasting. It also has a narrow therapeutic window, which means that it can be difficult to achieve the desired effects without causing side effects.
Orientations Futures
There are a number of future directions for research on THIP. One area of research is the development of new analogs of THIP that may have improved pharmacological properties. Another area of research is the investigation of the potential use of THIP in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, there is a need for further research on the mechanism of action of THIP, as well as its long-term effects on the brain and body.
Méthodes De Synthèse
THIP can be synthesized using a variety of methods, including the reaction of 1,2-dibromocyclohexane with thioacetamide and sodium borohydride, or the reaction of 1,2-dibromocyclohexane with thiosemicarbazide and sodium borohydride. The resulting product is then treated with sodium hydroxide to form THIP.
Applications De Recherche Scientifique
THIP has been studied extensively for its potential use in treating various neurological disorders, including epilepsy, anxiety, and insomnia. It has also been studied for its potential use in treating alcohol withdrawal symptoms and neuropathic pain. THIP has been found to be effective in reducing seizures in animal models of epilepsy and has shown promise in clinical trials for the treatment of anxiety and insomnia.
Propriétés
IUPAC Name |
(1R,2R)-2-(1,2-thiazol-4-ylmethylamino)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c13-10-4-2-1-3-9(10)11-5-8-6-12-14-7-8/h6-7,9-11,13H,1-5H2/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBNMYZYJSJUQN-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CSN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NCC2=CSN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]-1,8-naphthyridine](/img/structure/B7344144.png)
![4-(3-chlorophenyl)-6-[(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7344148.png)
![4-tert-butyl-2-chloro-6-[(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7344153.png)

![(3S)-1-[[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]carbamoyl]piperidine-3-carboxylic acid](/img/structure/B7344193.png)

![N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-8-fluoro-7-methoxyquinazolin-4-amine](/img/structure/B7344201.png)
![3-[[[(2S,3R)-2-phenyloxolan-3-yl]carbamoylamino]methyl]benzoic acid](/img/structure/B7344204.png)
![(3S)-1-[[4-(methylsulfinylmethyl)phenyl]methylcarbamoyl]piperidine-3-carboxylic acid](/img/structure/B7344209.png)
![2-[ethyl-[1-[[(1R,2R)-2-phenylcyclopentyl]carbamoyl]piperidin-4-yl]amino]acetic acid](/img/structure/B7344217.png)
![(3S)-1-[[4-(butanoylamino)phenyl]methylcarbamoyl]piperidine-3-carboxylic acid](/img/structure/B7344223.png)
![4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonyl-3-fluorobenzonitrile](/img/structure/B7344228.png)
![tert-butyl 3-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate](/img/structure/B7344236.png)
![3-benzyl-3-[(3R)-3-fluoropyrrolidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7344248.png)